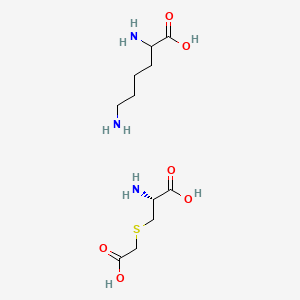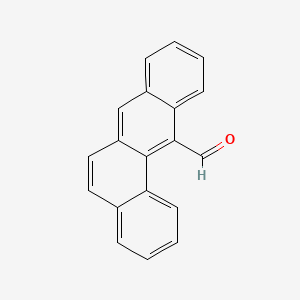
Benz(a)anthracene-12-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-12-carboxaldehyde is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-12-carboxaldehyde typically involves the functionalization of benz(a)anthracene. One common method is the formylation of benz(a)anthracene using Vilsmeier-Haack reaction conditions, where benz(a)anthracene reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 12-position.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur at various positions on the benz(a)anthracene ring system. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Benz(a)anthracene-12-carboxylic acid, benz(a)anthracene-12-quinone.
Reduction: Benz(a)anthracene-12-methanol.
Substitution: Halogenated benz(a)anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-12-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of anti-cancer drugs due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials in electronics and photonics.
Wirkmechanismus
The mechanism of action of benz(a)anthracene-12-carboxaldehyde involves its interaction with cellular components, leading to various biochemical effects. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its metabolites can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound, lacking the formyl group at the 12-position.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications but with different reactivity.
Benzo(a)pyrene: Another PAH with five fused benzene rings, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene-12-carboxaldehyde is unique due to its specific functional group at the 12-position, which imparts distinct chemical reactivity and biological activity. This functionalization allows for targeted synthetic modifications and the exploration of its potential in various scientific domains.
Eigenschaften
CAS-Nummer |
3558-03-0 |
|---|---|
Molekularformel |
C19H12O |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
benzo[a]anthracene-12-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-12H |
InChI-Schlüssel |
IZGKMPFVTHIGMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14169218.png)
![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)
![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)
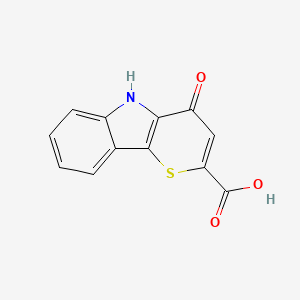
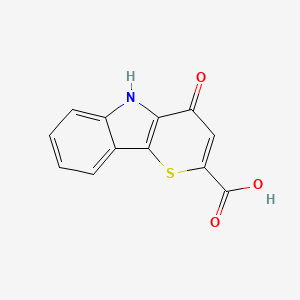
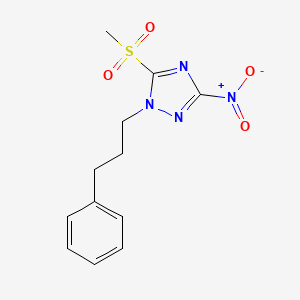
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)
![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)
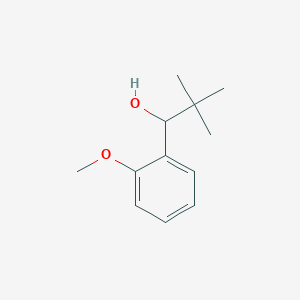

![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
